N,N,3,5-tetramethylpiperazine-1-sulfonamide
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Overview
Description
N,N,3,5-tetramethylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C8H19N3O2S and a molecular weight of 221.32 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with methyl groups and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,5-tetramethylpiperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N,3,5-tetramethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The methyl groups on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Scientific Research Applications
N,N,3,5-tetramethylpiperazine-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,N,3,5-tetramethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N,3,5-tetramethyl-1-piperazinecarboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
1-piperazinecarboxamide: Lacks the methyl substitutions and sulfonamide group.
N-(4-nitrophenyl)-1-piperidinecarboxamide: Contains a nitrophenyl group and a piperidine ring instead of a piperazine ring.
Uniqueness
N,N,3,5-tetramethylpiperazine-1-sulfonamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the sulfonamide group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H19N3O2S |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
N,N,3,5-tetramethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C8H19N3O2S/c1-7-5-11(6-8(2)9-7)14(12,13)10(3)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
KQHYVPCULJTSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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